DL-Homocysteine
Overview
Description
DL-Homocysteine, also known as 2-amino-4-sulfanylbutanoic acid, is a non-proteinogenic sulfur-containing amino acid. It is a homologue of cysteine, differing by an additional methylene bridge (-CH₂-). This compound is biosynthesized from methionine by the removal of its terminal Cε methyl group. It plays a crucial role in the body’s methionine cycle and is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Homocysteine can be synthesized through several methods. One common method involves the preparation of this compound thiolactone hydrochloride. This process includes the use of 2-methyl-4-chlorobutyryl chloride as a raw material to prepare an intermediate, which is then distilled and reacted with iodine and ammonia water. The final product is obtained through re-crystallization and purification .
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis methods that are cost-effective and environmentally friendly. The synthesis method using 2-methyl-4-chlorobutyryl chloride is particularly suitable for large-scale production due to its high yield and safety .
Chemical Reactions Analysis
Types of Reactions: DL-Homocysteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form homocystine, a dimer of homocysteine.
Substitution: this compound can participate in substitution reactions, particularly involving its thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride, tributylphosphine, dithiothreitol.
Substitution: Various alkylating agents.
Major Products:
Oxidation: Homocystine.
Reduction: this compound from homocystine.
Substitution: Various substituted homocysteine derivatives.
Scientific Research Applications
DL-Homocysteine has numerous applications in scientific research:
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Industry: Used in the synthesis of various pharmaceuticals and as a precursor in the production of other sulfur-containing compounds.
Mechanism of Action
DL-Homocysteine exerts its effects through several mechanisms:
Methionine Cycle: It is an intermediate in the methionine cycle, where it can be remethylated to methionine or converted to cysteine.
Oxidative Stress: Elevated levels of homocysteine can lead to oxidative stress, DNA damage, and protein homocysteinylation, contributing to various diseases.
Enzyme Interaction: Homocysteine interacts with enzymes such as methionine synthase and cystathionine β-synthase, influencing their activity and the overall metabolic pathway.
Comparison with Similar Compounds
Cysteine: Similar structure but lacks the additional methylene bridge.
Methionine: Precursor to homocysteine in the methionine cycle.
Homocystine: Dimer of homocysteine formed through oxidation.
Uniqueness: DL-Homocysteine is unique due to its role as an intermediate in the methionine cycle and its involvement in various metabolic pathways. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in both biological and chemical research .
Properties
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
Record name | (+/-)-Homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
Record name | (±)-Homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocysteine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | homocysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Homocysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | homocysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-homocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYSTEINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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